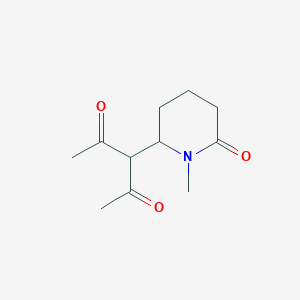
3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione is an organic compound with a complex structure that includes a piperidine ring and a diketone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione typically involves the condensation of a piperidine derivative with a diketone. One common method is the base-catalyzed condensation of 1-methyl-6-oxopiperidine with pentane-2,4-dione. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial to ensure the quality of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The diketone moiety can be oxidized to form carboxylic acids.
Reduction: Reduction of the diketone can yield corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The diketone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the piperidine ring can interact with biological macromolecules, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Pentane-2,4-dione: A simpler diketone with similar reactivity but lacking the piperidine ring.
1-Methyl-6-oxopiperidine: Contains the piperidine ring but lacks the diketone moiety.
Uniqueness: 3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione is unique due to the combination of the piperidine ring and diketone moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler analogs .
Propriétés
Numéro CAS |
72407-29-5 |
|---|---|
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
3-(1-methyl-6-oxopiperidin-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(8(2)14)9-5-4-6-10(15)12(9)3/h9,11H,4-6H2,1-3H3 |
Clé InChI |
KYDWULAKFUONKY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1CCCC(=O)N1C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


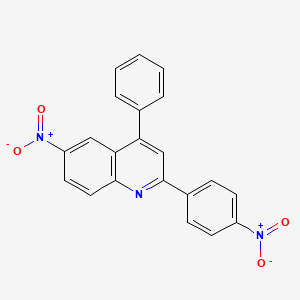
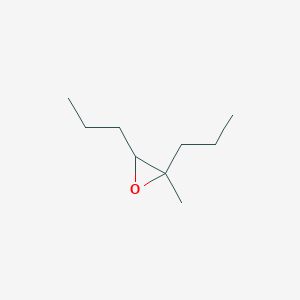
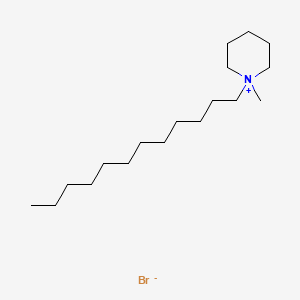
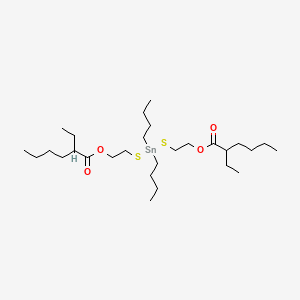
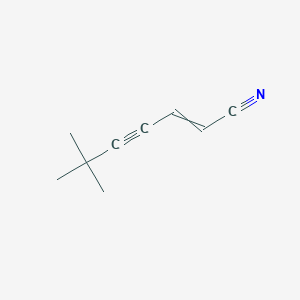
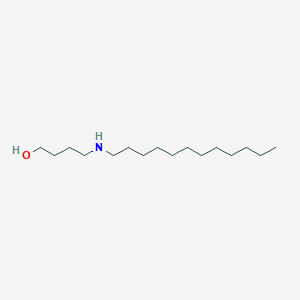
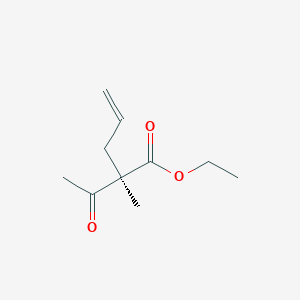
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)
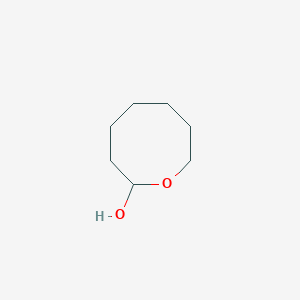
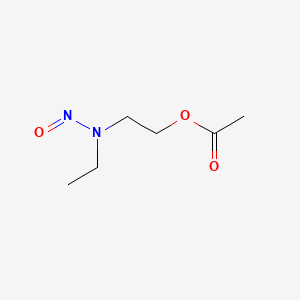
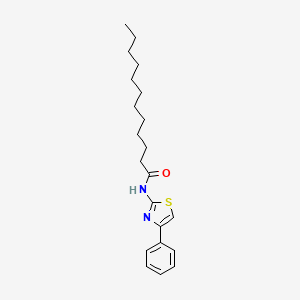

![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)
